molecular formula C14H15ClN4 B1461909 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 1204297-99-3

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No. B1461909
M. Wt: 274.75 g/mol
InChI Key: DAHWQAPHKBOZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

There are studies that have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Scientific Research Applications

Synthesis and Structural Studies

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine is an important compound in the field of synthetic chemistry. Abdou (2006) demonstrated its use in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents, highlighting its potential in creating various chemically significant structures (Abdou, 2006). Similarly, Németh et al. (2010) presented synthetic procedures for this compound, which is a key intermediate in several important enzyme inhibitors (Németh, Varga, Greff, Kéri, & Őrfi, 2010).

Nonlinear Optical and Electronic Properties

The electronic and nonlinear optical (NLO) properties of pyrimidine derivatives, closely related to 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, have been explored by Hussain et al. (2020). These compounds, including phenyl pyrimidine derivatives, have shown promising applications in medicine and nonlinear optics fields (Hussain et al., 2020).

Anticancer and Anti-inflammatory Applications

The potential of pyrimidine derivatives in anticancer and anti-inflammatory applications has been investigated in various studies. Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines with significant antitumor activity, indicating the therapeutic potential of these compounds (Gineinah, Nasr, Badr, & El-Husseiny, 2013). Additionally, Kaping et al. (2020) developed antipyrinyl-pyrazolo[1,5-a]pyrimidines with notable anti-inflammatory and anti-cancer activities, further supporting the medicinal relevance of this class of compounds (Kaping, Sunn, Singha, & Vishwakarma, 2020).

Applications in Pesticide Research

Pyrimidine-based compounds, related to 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, have also been investigated for their potential in pesticide research. For example, Wei (2011) designed and synthesized poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives, demonstrating good anti-TMV (tobacco mosaic virus) activity (Wei, 2011).

properties

IUPAC Name

4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-13-10-14(17-11-16-13)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHWQAPHKBOZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661647
Record name 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine

CAS RN

1204297-99-3
Record name 4-Chloro-6-(4-phenyl-1-piperazinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com

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